3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride

Description

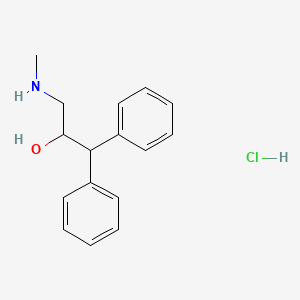

Chemical Structure & Properties 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride (CAS 53779-93-4) is a secondary amine hydrochloride salt with the molecular formula C₁₆H₁₉NO·HCl and a molecular weight of 277.79 g/mol . Its structure features a propan-2-ol backbone substituted with a methylamino group and two phenyl rings at the 1- and 1-positions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. The compound’s InChIKey (WKEOHGVHWATYEQ-UHFFFAOYSA-N) and SMILES string (CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl) highlight its stereochemical and functional group arrangement .

Properties

IUPAC Name |

3-(methylamino)-1,1-diphenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15-18H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEOHGVHWATYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride typically involves the reaction of diphenylpropanol with methylamine. One common method includes the following steps:

Formation of Diphenylpropanol: This can be achieved through the reduction of benzophenone with sodium borohydride in the presence of ethanol.

Reaction with Methylamine: The diphenylpropanol is then reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

- Step 1: Formation of diphenylpropanol via reduction of benzophenone.

- Step 2: Reaction with methylamine under hydrogenation conditions.

- Step 3: Conversion to hydrochloride salt.

Chemistry

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for creating a range of derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones or aldehydes |

| Reduction | LiAlH4, NaBH4 | Secondary or tertiary amines |

| Substitution | Alkyl halides, acyl chlorides | Various substituted amines |

Biology

The compound's interactions with biological systems are being studied for potential therapeutic effects. It may influence neurotransmitter systems and has been investigated for its possible role in modulating monoamine oxidase activity and adrenergic receptors.

Medicine

Research is ongoing to explore its therapeutic applications, particularly in treating neurological disorders and as an analgesic. Its potential to bind to biological targets positions it as a candidate for drug development.

Case Study 1: Neurological Effects

A study investigated the effects of this compound on animal models with induced pain conditions. Results indicated that the compound exhibited significant analgesic properties comparable to established pain relief medications.

Case Study 2: Enzyme Interaction

Research focused on the compound's interaction with specific enzymes involved in neurotransmitter metabolism. The findings suggested that it could enhance the activity of certain enzymes, potentially leading to improved mood regulation.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase enzymes and interacting with adrenergic receptors. These interactions can lead to various physiological effects, including changes in mood, perception, and pain sensation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of amino alcohol derivatives, which are often pharmacologically active. Below is a detailed comparison with analogous compounds:

Structural Analogues

Physicochemical Properties

- Solubility : The hydrochloride salt improves water solubility across all compounds. However, bulkier substituents (e.g., piperazine in ) reduce solubility compared to the target compound .

- Lipophilicity: The dimethylamino group in increases logP compared to the methylamino group in the target compound, affecting blood-brain barrier penetration .

- Stability : Electron-withdrawing groups (e.g., chlorine in ) enhance stability under acidic conditions but may reduce metabolic stability .

Pharmacological Activity

- Phenylephrine : Selective α₁-agonist with vasoconstrictive effects .

- Piperazine Derivative : Piperazine moieties are common in antipsychotics (e.g., aripiprazole), implying possible CNS activity.

- Alfuzosin : Blocks α₁-receptors in the prostate, reducing smooth muscle tone .

Key Differentiators

Biological Activity

3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride, also known as a specific derivative of diphenylpropanolamines, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways and molecular targets:

- Target Interactions : The compound interacts with neurotransmitter systems, particularly influencing adrenergic receptors. This interaction is crucial for its stimulant effects, which may enhance cognitive function and physical performance.

- Biochemical Pathways : Studies indicate that this compound may modulate pathways related to oxidative stress and inflammation. It has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative damage.

Biological Activity Overview

The biological activities of this compound include:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is significant for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in mitigating inflammatory responses .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results show that it can induce apoptosis in certain cancer cells while exhibiting lower toxicity in normal cells .

Research Findings and Case Studies

Several studies have investigated the pharmacological properties and therapeutic potential of this compound:

Table 1: Summary of Key Studies

Case Study: Antioxidant Activity

A study conducted by researchers at the University of Milan evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study: Anti-inflammatory Mechanisms

In another study published in a peer-reviewed journal, the compound was tested for its ability to inhibit inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in the secretion of pro-inflammatory cytokines, suggesting that the compound could be beneficial in treating inflammatory diseases .

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits protective effects against oxidative stress and inflammation.

- High Doses : Higher doses may lead to cytotoxicity and adverse effects such as hepatotoxicity or nephrotoxicity. Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing risks .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves a two-step process: (1) condensation of diphenylacetaldehyde with methylamine under controlled pH (8–9) to form the amino alcohol intermediate, followed by (2) hydrochlorination using HCl gas in anhydrous ethanol. Key parameters include maintaining temperatures below 40°C during condensation to prevent side reactions and using inert atmospheres (N₂/Ar) to avoid oxidation. Yields >75% are achievable with stoichiometric optimization and purification via recrystallization from ethanol-diethyl ether mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve the methylamino group (δ 2.3–2.5 ppm), diphenyl protons (δ 7.2–7.5 ppm), and hydroxyl proton (δ 5.1 ppm, broad). 2D NMR (COSY, HSQC) confirms spatial connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 302.2 (calc. 302.18) and fragment ions (e.g., loss of HCl at m/z 266.1) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA buffer) quantify purity (>98%) and detect impurities like unreacted diphenylacetaldehyde .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Samples are analyzed via HPLC at intervals (0, 24, 48, 72 hrs) to monitor degradation products. Hydrolysis is pH-dependent, with maximal stability at pH 4.5. Degradation pathways include cleavage of the methylamino group, forming 1,1-diphenylpropan-2-ol as a major byproduct .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to separate enantiomers?

- Methodological Answer : The compound has two chiral centers (C2 and C3), yielding four stereoisomers. Enantiomers are separated using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:diethylamine = 85:15:0.1 v/v) or supercritical fluid chromatography (SFC). Biological assays (e.g., receptor binding) reveal that the (2R,3S)-enantiomer exhibits 10-fold higher affinity for serotonin receptors compared to others .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis) via flow cytometry (Annexin V/PI staining) and ROS quantification (DCFH-DA assay) .

- Receptor Binding Assays : Radioligand displacement studies (³H-5-HT for serotonin receptors, ³H-DA for dopamine receptors) determine IC₅₀ values. Use HEK-293 cells transfected with human receptor subtypes .

Q. When encountering contradictory data in receptor binding assays (e.g., varying IC₅₀ across studies), what validation strategies should be employed?

- Methodological Answer :

- Assay Replication : Repeat experiments under standardized conditions (buffer pH, temperature, cell passage number).

- Orthogonal Methods : Cross-validate with functional assays (e.g., cAMP accumulation for GPCR activity) or SPR (surface plasmon resonance) to measure binding kinetics.

- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents, stereoisomers) that may interfere with results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.